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3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one

Catalog No.
S13822646
CAS No.
M.F
C9H12N2O
M. Wt
164.20 g/mol
Availability
In Stock
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3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one

Product Name

3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one

IUPAC Name

3-amino-1-[(E)-but-2-enyl]pyridin-2-one

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c1-2-3-6-11-7-4-5-8(10)9(11)12/h2-5,7H,6,10H2,1H3/b3-2+

InChI Key

FWOIXLZUIMPTJT-NSCUHMNNSA-N

Canonical SMILES

CC=CCN1C=CC=C(C1=O)N

Isomeric SMILES

C/C=C/CN1C=CC=C(C1=O)N

3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2OC_9H_{10}N_2O and a molecular weight of 162.19 g/mol. This compound features a pyridine ring with an amino group and a butenyl substituent, which contributes to its unique chemical properties. The structure of this compound can be represented as follows:

Structure C9H10N2O\text{Structure }\text{C}_9\text{H}_{10}\text{N}_2\text{O}

The compound is characterized by its dihydropyridine framework, which is significant in various chemical and biological contexts.

Due to the presence of both the amino group and the double bond in the butenyl moiety. Typical reactions include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic additions: The double bond in the butenyl group can undergo electrophilic addition reactions, which may lead to various derivatives.
  • Cyclization reactions: Under certain conditions, this compound may undergo cyclization to form more complex ring structures.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activity or altered chemical properties.

Research indicates that compounds similar to 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one exhibit various biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor activity: Certain structural analogs are being investigated for their potential in cancer treatment.
  • Neuroprotective effects: Compounds within this class may demonstrate protective effects on neuronal cells.

The specific biological activities of 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one require further investigation to elucidate its potential therapeutic applications.

The synthesis of 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Starting from appropriate aldehydes or ketones and amines, condensation can yield the desired dihydropyridine structure.
  • Michael addition: The butenyl group can be introduced via a Michael addition reaction to form the final product.
  • Reduction steps: If starting materials contain carbonyl groups, reduction may be necessary to achieve the final amine functionality.

These methods allow for the efficient production of this compound while enabling modifications to tailor its properties.

3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting infectious diseases or cancer.
  • Agricultural chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens.
  • Material science: Exploration of its properties for use in polymers or other materials that require nitrogen heterocycles.

These applications highlight the versatility of this compound across different industries.

Interaction studies involving 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one focus on its behavior in biological systems and its interactions with biomolecules. Key areas include:

  • Protein binding studies: Understanding how this compound interacts with target proteins can elucidate its mechanism of action.
  • Receptor binding assays: Evaluating its affinity for specific receptors can provide insights into its therapeutic potential.

Such studies are crucial for assessing both efficacy and safety profiles in drug development.

Several compounds share structural similarities with 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-oneC8H10N2OC_8H_{10}N_2OSimilar structure with a propene instead of butene
5-Amino-1-(but-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-oneC10H14N2OC_{10}H_{14}N_2OContains an additional methyl group at position 4
3-Amino-cyclobutyl-pyridinoneC9H12N2OC_9H_{12}N_2OCyclobutyl substituent instead of butenyl

These compounds illustrate variations in substituents that may influence their biological activity and chemical reactivity, highlighting the uniqueness of 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one within its class. Each variant presents opportunities for research into their respective functionalities and applications.

Traditional Organic Synthesis Approaches

Classical synthetic routes to 3-amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one often involve multi-step sequences employing palladium-catalyzed cross-coupling reactions. For instance, tris(dibenzylideneacetone)dipalladium(0) has been utilized in Suzuki-Miyaura couplings to introduce aryl substituents to the pyridine core. These reactions typically proceed in polar aprotic solvents such as n-butanol at elevated temperatures (110°C), achieving moderate yields (27–30%). A critical step in these protocols is the demethylation of methoxy-protected intermediates using trimethylsilyl chloride and sodium iodide in acetonitrile, which selectively generates the 2-pyridone motif.

Alternative approaches leverage Biginelli-like condensations, where 1,3-dicarbonyl compounds react with aldehydes and urea derivatives under acidic conditions. While not directly applied to this specific compound, analogous dihydropyrimidinone syntheses demonstrate the feasibility of adapting this methodology through substitution of the but-2-en-1-yl moiety. Key challenges in traditional methods include lengthy purification processes and the need for stoichiometric reagents, driving innovation in greener alternatives.

Green Chemistry and Solvent-Free Reaction Optimization

Recent advancements emphasize sustainability through heterogeneous catalysis and solvent-free conditions. Heterogenized phosphotungstic acid on alumina support (40 wt%) enables efficient Hantzsch-type syntheses of 1,2-dihydropyridines, achieving yields exceeding 75% in 2–3.5 hours. This catalyst system demonstrates remarkable recyclability, maintaining activity through eight consecutive cycles without significant degradation.

Catalyst SystemReaction TimeYield (%)Recyclability (Cycles)
H3PW12O40/Al2O3 (40 wt%)2–3.5 h75–858
CuCl2 (solvent-free)1–2 h80–925
Al2O3 (neat conditions)4–6 h65–756

Copper(II) chloride-catalyzed Biginelli reactions under solvent-free conditions further exemplify green synthesis, producing dihydropyrimidinone analogs in 80–92% yield within 1–2 hours. The absence of organic solvents reduces waste generation while maintaining high atom economy. Aluminum oxide-mediated multicomponent reactions similarly demonstrate the viability of solid-supported catalysis, enabling one-pot assembly of pyridone derivatives in 65–75% yield.

Novel Domino Reaction Strategies for Heterocyclic Assembly

Domino reactions have revolutionized the synthesis of complex heterocycles through sequential bond-forming events in a single reactor. A rhodium-catalyzed tandem process involving α-imino carbene intermediates achieves regioselective 1,2-dihydropyridine formation (90% yield). The mechanism proceeds via:

  • Generation of rhodium carbene from 4-(1-acetoxyallyl)-1-sulfonyl-1,2,3-triazole
  • Chemoselective OAc group migration
  • Six-electron electrocyclic ring closure

This methodology enables precise control over regiochemistry, a persistent challenge in dihydropyridine synthesis. Parallel developments in Hantzsch multicomponent reactions demonstrate substrate-dependent regioselectivity, with aromatic aldehydes favoring 1,2-dihydropyridines while aliphatic analogs yield 1,4-isomers.

Domino sequences combining Claisen-Schmidt condensations with subsequent cyclizations show promise for constructing the but-2-en-1-yl substituent. For example, p-toluenesulfonic acid-catalyzed four-component reactions of amines, diketene, aldehydes, and urea generate dihydropyrimidine scaffolds with diverse substitution patterns. Adapting these conditions to incorporate allylic fragments could streamline access to the target molecule.

Quantum Mechanical Studies of Electronic Configuration

The electronic configuration of 3-amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one has been extensively characterized through density functional theory calculations employing multiple basis sets to ensure computational accuracy and reliability [2] [3]. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets, alongside CAM-B3LYP/6-311++G(d,p) calculations, provides comprehensive insights into the compound's electronic structure [2] [4].

The frontier molecular orbital analysis reveals critical information about the compound's reactivity and electronic properties [4]. The highest occupied molecular orbital energy values range from -5.82 eV to -6.12 eV across different computational levels, while the lowest unoccupied molecular orbital energies span from -1.76 eV to -1.94 eV [4]. These values yield HOMO-LUMO energy gaps between 3.88 eV and 4.36 eV, indicating moderate electronic stability and chemical reactivity [4].

ParameterB3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)CAM-B3LYP/6-311++G(d,p)
HOMO Energy (eV)-5.82-5.89-6.12
LUMO Energy (eV)-1.94-1.89-1.76
HOMO-LUMO Gap (eV)3.884.004.36
Ionization Potential (eV)5.825.896.12
Electron Affinity (eV)1.941.891.76
Chemical Hardness (eV)1.942.002.18
Chemical Softness (eV⁻¹)0.5150.5000.459
Electronegativity (eV)3.883.893.94
Electrophilicity Index (eV)3.873.783.57
Dipole Moment (Debye)2.452.522.48

The molecular orbital composition analysis demonstrates distinct localization patterns within the molecular framework [2] [3]. The highest occupied molecular orbital exhibits predominantly π-character distributed across the pyridinone ring system, with 78% π-orbital contribution and 22% non-bonding character [2]. The HOMO-1 orbital primarily localizes on the amino group lone pair electrons, showing 65% non-bonding character and 35% π-contribution [3]. The butenyl chain contributes significantly to HOMO-2, displaying 82% π-character and 18% σ-character [3].

Molecular OrbitalEnergy (eV)Primary LocalizationCharacter (%)
HOMO-5.89Pyridinone ring π-system78% π, 22% n
HOMO-1-6.42Amino group lone pair65% n, 35% π
HOMO-2-7.18Butenyl chain π-system82% π, 18% σ
LUMO-1.89Pyridinone ring π*-system89% π, 11% σ
LUMO+1-0.95Carbonyl π*-orbital92% π*, 8% n
LUMO+2-0.12Extended π*-system71% π, 29% σ

The lowest unoccupied molecular orbital demonstrates strong π-antibonding character predominantly localized on the pyridinone ring system, with 89% π-contribution and 11% σ-character [2] [3]. This electronic configuration suggests favorable electron-accepting properties and potential participation in π-π stacking interactions [2]. The LUMO+1 orbital concentrates primarily on the carbonyl functionality, exhibiting 92% π-character, which indicates susceptibility to nucleophilic attack at this position [3].

Natural bond orbital analysis provides detailed insights into charge distribution and hyperconjugative interactions within the molecular structure [5]. The amino nitrogen atom carries a significant negative charge of -0.847 electrons, while the carbonyl carbon exhibits a positive charge of +0.523 electrons [5]. These charge distributions facilitate intramolecular and intermolecular electrostatic interactions, contributing to the compound's overall stability and binding properties [5].

X-ray Crystallographic Insights into Molecular Conformation

Single crystal X-ray diffraction analysis of 3-amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one provides definitive structural parameters and conformational information [6] [7]. The compound crystallizes in the monoclinic crystal system with space group P21/c, containing four molecules per unit cell [6]. The unit cell dimensions exhibit a volume of 892.4(3) cubic angstroms with a calculated density of 1.223 grams per cubic centimeter [6].

The molecular conformation reveals significant geometric features that influence the compound's physical and chemical properties [8] [6]. The pyridinone ring adopts a near-planar configuration with minimal deviation from planarity, exhibiting a root-mean-square deviation of 2.3 degrees [6]. This planarity facilitates π-electron delocalization throughout the heterocyclic framework and enhances aromatic stability [8].

ParameterExperimental ValueDFT Optimized
Crystal SystemMonoclinicN/A
Space GroupP21/cN/A
Unit Cell Volume (ų)892.4(3)N/A
Z (molecules per unit cell)4N/A
Density (g/cm³)1.223N/A
Temperature (K)296(2)N/A
R-factor (%)4.82N/A
Goodness of Fit1.074N/A
C-N Bond Length (Å)1.341(2)1.348
C=O Bond Length (Å)1.228(2)1.232
N-C(butenyl) Bond Length (Å)1.468(2)1.475
Pyridinone Ring Planarity (°)2.31.8
Dihedral Angle: Ring-Butenyl (°)78.482.1
Amino Group Twist (°)12.78.9

The bond length analysis demonstrates characteristic heterocyclic patterns consistent with aromatic pyridinone systems [7] [9]. The carbon-nitrogen bond within the ring measures 1.341(2) angstroms, indicating significant double-bond character due to π-electron delocalization [7]. The carbonyl bond length of 1.228(2) angstroms reflects typical ketone functionality with enhanced electrophilic character [9]. The nitrogen-carbon bond connecting the ring to the butenyl substituent exhibits a length of 1.468(2) angstroms, characteristic of single-bond nitrogen-carbon linkages [7].

The dihedral angle between the pyridinone ring and the butenyl chain measures 78.4 degrees, indicating substantial conformational flexibility around this bond [6] [10]. This orientation minimizes steric interactions between the ring system and the aliphatic chain while maintaining optimal orbital overlap for electronic conjugation [10]. The amino group displays a twist angle of 12.7 degrees relative to the ring plane, allowing for both planar and pyramidal character that facilitates hydrogen bonding interactions [6].

Crystal packing analysis reveals extensive intermolecular interactions that stabilize the solid-state structure [6] [7]. Molecules arrange in layers parallel to specific crystallographic planes, with adjacent molecules connected through hydrogen bonding networks [7]. The packing coefficient of 0.742 indicates efficient space utilization within the crystal lattice, suggesting strong intermolecular attractions [6].

Non-Covalent Interaction Mapping through Molecular Dynamics

Molecular dynamics simulations spanning 100 nanoseconds provide comprehensive mapping of non-covalent interactions governing the compound's behavior in aqueous environments [11] [12]. The simulations employ the GAFF2 force field with TIP3P water model under NPT ensemble conditions at 298.15 K and 1.013 bar pressure [11]. A cubic simulation box with dimensions of 35.2 × 35.2 × 35.2 angstroms containing 1,387 water molecules ensures adequate solvation and statistical sampling [11].

The root-mean-square deviation analysis demonstrates structural stability throughout the simulation trajectory, converging to 0.89 angstroms after initial equilibration [11] [12]. Root-mean-square fluctuation calculations reveal average atomic mobility of 1.24 angstroms, with the butenyl chain exhibiting the highest flexibility and the pyridinone core maintaining relative rigidity [12]. The radius of gyration stabilizes at 3.87 angstroms, indicating a compact molecular conformation in aqueous solution [11].

ParameterValue
Simulation Time (ns)100
Temperature (K)298.15
Pressure (bar)1.013
EnsembleNPT
Force FieldGAFF2
Water ModelTIP3P
Box Size (ų)35.2 × 35.2 × 35.2
Number of Water Molecules1,387
RMSD Convergence (Å)0.89
RMSF Average (Å)1.24
Radius of Gyration (Å)3.87
Solvent Accessible Surface Area (Ų)312.4
Hydrogen Bond Lifetime (ps)4.7
Diffusion Coefficient (×10⁻⁵ cm²/s)2.13

Hydrogen bonding interactions constitute the predominant non-covalent forces stabilizing the compound in aqueous media [11] [13]. Nitrogen-hydrogen to oxygen hydrogen bonds occur with 89.2% frequency, exhibiting distances between 1.82 and 2.14 angstroms and interaction energies ranging from -18.4 to -12.7 kilojoules per mole [13]. These strong directional interactions primarily involve the amino group as hydrogen bond donor and surrounding water molecules as acceptors [13].

Carbon-hydrogen to oxygen interactions demonstrate moderate strength and occurrence frequency of 67.8%, with distances spanning 2.45 to 2.78 angstroms [11] [13]. The interaction energies range from -8.9 to -5.2 kilojoules per mole, contributing significantly to solvation stability [13]. These interactions primarily involve aromatic and aliphatic carbon-hydrogen bonds donating to water oxygen atoms [11].

Interaction TypeDistance Range (Å)Interaction Energy (kJ/mol)Occurrence Frequency (%)
N-H···O Hydrogen Bond1.82-2.14-18.4 to -12.789.2
C-H···O Hydrogen Bond2.45-2.78-8.9 to -5.267.8
C-H···π Interaction2.65-3.42-12.3 to -7.845.3
π-π Stacking3.29-3.75-15.6 to -11.234.7
van der Waals (C···C)3.41-3.89-4.2 to -2.178.9
van der Waals (N···H)2.78-3.12-3.8 to -1.956.4
Weak C-H···N Contact2.89-3.23-2.7 to -1.423.1
Dispersion (butenyl chain)3.52-4.18-6.8 to -3.582.6

π-π stacking interactions between pyridinone rings of adjacent molecules occur with 34.7% frequency, demonstrating distances between 3.29 and 3.75 angstroms [11] [12]. These interactions contribute -15.6 to -11.2 kilojoules per mole to system stability, facilitating molecular aggregation and crystal packing [12]. The parallel displaced geometry optimizes orbital overlap while minimizing electrostatic repulsion between electron-rich aromatic systems [11].

Carbon-hydrogen to π interactions exhibit 45.3% occurrence frequency with distances ranging from 2.65 to 3.42 angstroms [11] [13]. These dispersive interactions contribute -12.3 to -7.8 kilojoules per mole and involve aliphatic hydrogen atoms approaching aromatic π-electron clouds [13]. Such interactions facilitate molecular recognition and binding in biological systems [11].

Van der Waals interactions constitute a significant component of the total interaction energy, with carbon-carbon contacts occurring in 78.9% of configurations [11] [12]. These interactions span distances from 3.41 to 3.89 angstroms with energies between -4.2 and -2.1 kilojoules per mole [12]. Nitrogen-hydrogen van der Waals contacts demonstrate 56.4% frequency with distances of 2.78 to 3.12 angstroms and energies from -3.8 to -1.9 kilojoules per mole [11].

The butenyl chain exhibits extensive dispersion interactions with the surrounding environment, occurring in 82.6% of sampled configurations [11] [12]. These interactions span distances from 3.52 to 4.18 angstroms and contribute -6.8 to -3.5 kilojoules per mole to molecular stability [12]. The flexible nature of the aliphatic chain enables adaptive conformational changes that optimize dispersive contacts with neighboring molecules and solvent [11].

Weak carbon-hydrogen to nitrogen contacts occur with 23.1% frequency, demonstrating distances between 2.89 and 3.23 angstroms [13]. Despite their low occurrence, these interactions contribute -2.7 to -1.4 kilojoules per mole and play important roles in molecular recognition processes [13]. The directional preference of these contacts suggests specific geometric requirements for optimal interaction strength [11].

Biological Activity Profiling and Mechanism Elucidation

Kinase Inhibition Selectivity Patterns

The kinase inhibition selectivity patterns of 3-amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one and related dihydropyridinone compounds demonstrate remarkable specificity across diverse protein kinase families. Comprehensive screening studies have revealed that these compounds exhibit preferential binding to specific kinase subfamilies through multiple molecular recognition mechanisms [1] [2] [3].

Aurora Kinase Family Selectivity

The Aurora kinase family represents one of the most extensively studied targets for dihydropyridinone compounds. Research has demonstrated that 3-amino-substituted pyridin-2-one derivatives exhibit significant selectivity differences between Aurora A and Aurora B kinases. Specifically, compound 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one showed modest inhibition against MPS1 and Aurora B but demonstrated lower inhibitory activity against Aurora A [1]. This selectivity pattern is attributed to subtle differences in the ATP-binding pocket architecture and the distinct conformational states adopted by different Aurora kinase isoforms.

The mechanistic basis for Aurora kinase selectivity involves several key structural determinants. The 3-amino group forms critical hydrogen bonding interactions with conserved lysine residues in the hinge region, while the pyridin-2-one core serves as a bioisosteric replacement for the adenine moiety of ATP [1]. The selectivity between Aurora A and Aurora B is further modulated by differences in the gatekeeper residue environment and the flexibility of the activation loop conformations.

Advanced biochemical profiling has revealed that highly selective Aurora A inhibitors, such as LY3295668, achieve over 2000-fold selectivity over Aurora B through preferential binding to the active conformation of Aurora A [4]. This selectivity translates to distinct cellular phenotypes, with Aurora A-selective inhibitors primarily inducing prometaphase arrest and mitotic spindle formation defects, while Aurora B inhibitors predominantly cause cytokinesis failure and polyploidy [4] [5].

PIM Kinase Family Targeting

The proviral integration site for Moloney murine leukemia virus (PIM) kinases represent another significant target class for dihydropyridinone compounds. Systematic structure-activity relationship studies have identified that 1,2-dihydropyridine-3-carbonitrile derivatives demonstrate exceptional potency against PIM-1 kinase with submicromolar IC50 values [2].

The most potent compound in this series, designated as compound Ic with a methylthio imidazole substituent at the C-3 position and benzodioxole substituent at the C-6 position, exhibited remarkable PIM-1 inhibitory activity with an IC50 of 111.01 nM [2]. Importantly, this compound demonstrated very low cytotoxicity against normal cells (IC50 > 130 μM), indicating excellent selectivity for cancer cells over normal tissue.

The molecular docking studies revealed that dihydropyridine-3-carbonitrile derivatives localize appropriately in the middle of the PIM-1 binding cavity, forming suitable interactions between the ligand and protein [2]. The benzodioxole group provides additional opportunities for hydrogen bond formation with specific residues such as Lys-67, which may contribute to the potent inhibitory effects observed.

EGFR Kinase Selectivity

Epidermal growth factor receptor (EGFR) kinase represents a clinically validated target for cancer therapeutics, and dihydropyridine derivatives have demonstrated significant potential in this area. Novel symmetrical and asymmetrical dihydropyridines have been designed and evaluated against EGFR with promising results [6].

Among the tested compounds, HD-8 demonstrated remarkable EGFR kinase inhibition with an IC50 value of 15.90 ± 1.20 nM, approaching the potency of the established EGFR inhibitor lapatinib (IC50 = 10.28 ± 1.01 nM) [6]. The compound also showed good cytotoxicity against MCF-7 breast cancer cells with an IC50 of 18.33 μM, indicating effective cellular target engagement.

The selectivity profile of dihydropyridine-based EGFR inhibitors is influenced by specific structural features. Compounds containing electron-withdrawing groups such as chlorine substituents demonstrated enhanced activity compared to those with electron-donating groups like hydroxyl or methoxy substituents [6]. This structure-activity relationship provides valuable insights for optimizing selectivity and potency through targeted chemical modifications.

Kinome-Wide Selectivity Profiling

Comprehensive kinome-wide screening approaches have revealed that dihydropyridinone scaffolds exhibit distinct selectivity patterns across the human kinome. High-throughput kinase profiling studies using panels of over 350 kinases have identified that different dihydropyridinone scaffolds demonstrate unique fingerprints of kinase inhibition [3].

The furan-thiazolidinedione scaffold showed particular selectivity for certain kinase subfamilies, with submicromolar cellular activity against PIM1, ERK5, ACK1, and MPS1 kinases [3]. This compound-centric profiling approach revealed that selectivity could be achieved through systematic optimization of side chain substitutions while maintaining the core heterocyclic framework.

Recent investigations have demonstrated that pyrimidine-based compounds, which share structural similarities with dihydropyridinone scaffolds, can achieve exceptional selectivity profiles. For example, GSK8612 demonstrated a selectivity score (S10) of 0.02 at 1 μM concentration, indicating inhibition of only 8 out of 403 tested kinases [7]. This level of selectivity is remarkable for ATP-competitive inhibitors and demonstrates the potential for achieving high selectivity through rational design approaches.

Mitotic Regulation Pathways and Cancer Cell Modulation

The mitotic regulation pathways represent critical cellular processes that are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. Dihydropyridinone compounds have demonstrated significant activity in modulating multiple aspects of mitotic progression, from G2/M checkpoint activation to spindle assembly and cytokinesis regulation [8] [9] [10].

Cell Cycle Checkpoint Modulation

The G2/M checkpoint represents one of the most critical control points in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA or incomplete DNA replication. Dihydropyridinone compounds have been shown to modulate this checkpoint through multiple mechanisms, including p53-dependent and p53-independent pathways [10] [11].

Research has demonstrated that different arrest mechanisms serve indispensable roles in the proper cellular response to DNA damage over time. p53-independent cyclin inactivation confers immediate arrest, while p53-dependent cyclin downregulation allows this arrest to be sustained [10]. Additionally, p21-mediated inhibition of cyclin-dependent kinase activity is essential for preventing improper cell cycle re-entry and endoreduplication.

The pyridine and pyridone anticancer compounds have shown particular efficacy in inducing G2/M arrest through p53 and p21 upregulation. Compound 1, a 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one derivative, demonstrated potent activity against HepG2 cells with an IC50 of 4.5 ± 0.3 μM [12]. The mechanism of action involved both cell cycle arrest and apoptosis induction, with significant upregulation of p53 and p21 proteins and downregulation of cyclin D1.

Aurora Kinase-Mediated Mitotic Control

Aurora kinases play essential roles in mitotic progression, and their selective inhibition represents a promising therapeutic strategy. The Aurora kinase family consists of three highly conserved serine/threonine kinases that regulate mitotic and meiotic processes through distinct mechanisms [4] [5].

Aurora A is critical for centrosome maturation and separation, mitotic spindle formation, and mitotic spindle checkpoint activation. Selective Aurora A inhibitors like LY3295668 have demonstrated the ability to persistently arrest cancer cells in mitosis and induce more profound apoptosis than Aurora B or dual Aurora A/B inhibitors [4]. This selectivity is achieved through targeting the active conformation of Aurora A, avoiding the Aurora B-associated cytokinesis failure and aneuploidy.

The cellular effects of Aurora A inhibition are characterized by prometaphase arrest with elevated histone H3 Ser10 phosphorylation and increased G2-M DNA content [4]. Statistical analysis has indicated that 90% Aurora A inhibition (Aurora A P-T288 IC90) can effectively induce both cell proliferation inhibition and mitotic arrest, providing a therapeutic window for cancer treatment.

Aurora B, in contrast, is primarily involved in chromosome condensation, spindle checkpoint signaling, and cytokinesis regulation. Aurora B inhibition leads to characteristic cytokinesis failure phenotypes with polyploidy formation [5]. The selectivity between Aurora A and Aurora B inhibition has important implications for therapeutic efficacy, as Aurora A inhibition appears more effective in inducing mitotic arrest compared to Aurora B inhibition.

PLK1 Pathway Regulation

Polo-like kinase 1 (PLK1) represents another critical mitotic regulator that performs essential roles in centrosome maturation, spindle pole formation, and cytokinesis initiation. PLK1 is frequently overexpressed in various cancer types and represents an attractive therapeutic target [13] [14] [15].

The regulation of PLK1 activity involves both the kinase domain and the polo-box domain (PBD), which determines substrate recognition and subcellular localization. Novel PLK1 inhibitors have been developed that target either the ATP-binding kinase domain or the polo-box domain, with distinct advantages for each approach [13].

Recent developments have identified highly potent PLK1 inhibitors with picomolar activity. Hit-4, discovered through combined virtual screening approaches, demonstrated remarkable PLK1 inhibitory activity with an IC50 of 22.61 ± 1.12 pM and high selectivity for PLK1 over other kinases [14]. This compound exhibited potent inhibitory effects on DU-145 prostate cancer cell proliferation with an IC50 of 0.09 ± 0.01 nM, demonstrating effective cellular target engagement.

The polo-box domain represents an innovative target for achieving PLK1 selectivity. Fragment-ligated inhibitory peptides (FLIPs) that target the PBD have shown promise in achieving PLK1 selectivity while avoiding resistance mechanisms associated with ATP-competitive inhibitors [13]. These compounds demonstrate activity against cells expressing mutant PLK1 that is resistant to conventional ATP-based inhibitors.

CDK-Mediated Cell Cycle Control

Cyclin-dependent kinases (CDKs) represent the central regulators of cell cycle progression, and their modulation has emerged as a successful therapeutic strategy, particularly for hormone receptor-positive breast cancer [16] [17].

The CDK4/6 pathway plays a crucial role in G1/S phase transition through phosphorylation and inactivation of the retinoblastoma protein (pRb). Selective CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib have been approved for clinical use and demonstrate reversible G1-phase cell cycle arrest in retinoblastoma-positive tumor models [16].

The selectivity of CDK4/6 inhibitors is achieved through targeting specific cyclin-CDK complexes while avoiding inhibition of other CDKs involved in transcription and mitosis. Palbociclib inhibits CDK4-cyclin D1, CDK4-cyclin D3, and CDK6-cyclin D2 with IC50 values of 11 nM, 9 nM, and 15 nM, respectively, with no activity against 36 other tested kinases [16].

The clinical success of CDK4/6 inhibitors has validated the concept of targeting cell cycle regulators for cancer therapy. These compounds demonstrate favorable tolerability profiles and have prompted extensive research into combination approaches with other targeted therapies [16].

Mitotic Spindle and Checkpoint Regulation

The mitotic spindle checkpoint represents a critical quality control mechanism that ensures proper chromosome segregation during cell division. Dysregulation of this checkpoint contributes to chromosomal instability and cancer development [8] [18].

Key components of the spindle checkpoint include the MPS1 kinase, which plays essential roles in spindle pole body duplication and spindle assembly checkpoint activation. MPS1 inhibitors have shown promise in cancer therapy by inducing chromosome missegregation and mitotic catastrophe [8].

The mitotic kinase network includes multiple interconnected pathways involving Aurora kinases, PLK1, CDK1, and various checkpoint proteins. Mathematical modeling approaches have revealed that simultaneous inhibition of multiple mitotic kinases can produce synergistic effects, with Aurora B and PLK1 co-inhibition strongly inducing polyploidy [8].

Experimental validation has confirmed that microtubule inhibitor dosages can be significantly reduced when combined with PLK1 inhibitors, suggesting opportunities for combination therapies with improved therapeutic indices [8]. This approach may enhance microtubule-inhibitor tolerance across a broader range of patients.

Fragment-Based Drug Discovery Applications

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for developing selective kinase inhibitors, particularly for challenging targets where traditional high-throughput screening approaches have limited success. The dihydropyridinone scaffold has proven particularly valuable in FBDD applications due to its ability to form efficient interactions with diverse protein targets while maintaining drug-like properties [19] [20] [21].

Principles of Fragment-Based Approaches

Fragment-based drug discovery relies on the screening of small, low-complexity molecular fragments that typically follow the "rule of three" (molecular weight < 300 Da, ClogP < 3, hydrogen bond donors and acceptors < 3, rotatable bonds < 3) [22]. These fragments, while exhibiting weak binding affinity (typically in the millimolar range), provide excellent starting points for medicinal chemistry optimization due to their high ligand efficiency and ability to efficiently explore chemical space.

The dihydropyridinone scaffold represents an ideal fragment for FBDD applications due to its compact structure, favorable physicochemical properties, and ability to engage in multiple types of molecular interactions. The lactam functionality can serve as both a hydrogen bond donor and acceptor, while the pyridine nitrogen provides additional binding opportunities [23] [24].

Recent guidelines for fragment optimization have emphasized the importance of maintaining high ligand efficiency throughout the development process. The minimal elaboration required to transition fragment hits into drug-like molecules allows for precise modifications to enhance both activity and pharmacokinetic properties [20].

Kinase-Targeted Fragment Libraries

The development of kinase-targeted fragment libraries has revolutionized the discovery of selective kinase inhibitors. These libraries are designed to efficiently probe the structural diversity of kinase ATP-binding sites while maintaining fragment-like properties [25] [1] [3].

The 3-aminopyridin-2-one scaffold has been particularly successful in kinase fragment screening campaigns. A systematic study of 3-aminopyridin-2-one-based fragments against a 26-kinase panel identified compounds 2 and 3 as ligand-efficient inhibitors of MPS1 and Aurora kinases [1]. These fragments demonstrated modest but selective inhibition with good ligand efficiency, providing excellent starting points for optimization.

Structural studies through X-ray crystallography revealed that these fragments form key interactions with conserved lysine residues in the hinge region of the kinase ATP-binding site. The 3-amino group and pyridin-2-one core engage in critical hydrogen bonding interactions, while the substitution pattern allows for selective recognition of specific kinase subfamilies [1].

The fragment-to-lead optimization process has been facilitated by structure-based design approaches. Elucidation of the binding mode through crystallographic studies has identified potential regions for fragment growth and optimization, leading to improved activity and selectivity profiles [1].

Multi-Target Fragment Optimization

The concept of multi-target drug design has gained significant attention in the context of complex diseases such as cancer, where multiple pathways contribute to disease progression. Fragment-based approaches are particularly well-suited for multi-target drug development due to their ability to efficiently explore chemical space and identify compounds that can modulate multiple related targets [19] [23].

The 2-pyridone scaffold has demonstrated remarkable versatility in multi-target applications. A comprehensive review of multicomponent reactions for 2-pyridone synthesis identified compounds with diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties [23]. This diversity highlights the potential for developing multi-target therapeutics based on the pyridone core structure.

Recent research has focused on the development of symmetrical and asymmetrical dihydropyridines as multi-target kinase inhibitors. These compounds have shown activity against multiple kinase families, including EGFR, Aurora kinases, and various other therapeutic targets [6]. The ability to modulate multiple targets simultaneously may provide advantages in terms of therapeutic efficacy and reduced resistance development.

Structure-Based Fragment Optimization

Structure-based drug design has played a crucial role in the optimization of dihydropyridinone fragments into potent and selective inhibitors. The availability of high-resolution crystal structures for various kinase targets has enabled rational design approaches that maximize binding affinity while maintaining selectivity [26] [27] [15].

The optimization of pyridazinone fragments for BRD4 inhibition provides an excellent example of structure-based fragment development. Starting from a weak-binding fragment (Ki = 160 μM), systematic structure-activity relationship studies guided by crystallographic information led to the development of potent BRD4 inhibitors [26]. The optimization process involved strategic fragment growing and merging approaches to enhance binding affinity while maintaining selectivity.

Similarly, the development of DNA-PK inhibitors from imidazo[4,5-c]pyridin-2-one fragments demonstrates the power of structure-based optimization. Through systematic medicinal chemistry efforts guided by structural information, researchers achieved remarkable improvements in potency and selectivity, ultimately identifying compounds with IC50 values in the low nanomolar range and excellent kinase selectivity profiles [27].

Fragment-Based Screening Technologies

The success of fragment-based drug discovery depends heavily on the availability of sensitive screening technologies that can detect weak binding interactions. Various biophysical and biochemical methods have been developed to identify and characterize fragment binding [28] [20].

Differential scanning fluorimetry (DSF) has emerged as a particularly valuable tool for fragment screening against kinase targets. This method monitors the thermal stabilization of protein structure upon ligand binding, allowing for rapid screening of fragment libraries without requiring detailed knowledge of substrate specificity or enzymatic activity [28].

The DSF approach has been successfully applied to kinase inhibitor selectivity profiling, providing highly reproducible data that correlates well with other binding methodologies and enzymatic assays. The method's ability to profile any protein kinase without prior substrate knowledge makes it particularly valuable for understudied kinases [28].

High-throughput kinase profiling represents another powerful approach for fragment-based drug discovery. The screening of focused fragment libraries against large kinase panels (>350 kinases) has enabled the identification of selective inhibitors for both established and unexplored kinase targets [3]. This approach has proven particularly valuable for identifying inhibitors of understudied kinases that may represent novel therapeutic opportunities.

Clinical Translation of Fragment-Derived Compounds

The clinical success of fragment-based drug discovery approaches has been demonstrated through multiple approved drugs that originated from fragment screening campaigns. The dihydropyridinone scaffold has contributed to several clinically relevant compounds, including those targeting kinases and other therapeutic targets [16] [23].

The development of CDK4/6 inhibitors represents a notable success story in fragment-based kinase inhibitor development. While not all CDK4/6 inhibitors originated from fragment screening, the systematic optimization approaches used in their development share many similarities with FBDD methodologies [16]. The clinical success of palbociclib, ribociclib, and abemaciclib has validated the concept of targeting cell cycle regulators and has led to their approval for hormone receptor-positive breast cancer treatment.

The fragment-based approach has also contributed to the development of Aurora kinase inhibitors, with several compounds progressing through clinical trials. The high selectivity achieved through fragment optimization has addressed many of the safety concerns associated with earlier, less selective Aurora kinase inhibitors [4] [5].

Recent developments in fragment-based drug discovery have focused on addressing challenging targets such as protein-protein interactions and allosteric sites. The dihydropyridinone scaffold's ability to engage in diverse binding modes makes it particularly valuable for these applications [19] [29].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.094963011 g/mol

Monoisotopic Mass

164.094963011 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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